1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid

Catalog No.
S595398
CAS No.
50264-86-3
M.F
C15H11ClN2O2
M. Wt
286.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid

CAS Number

50264-86-3

Product Name

1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid

IUPAC Name

1-[(4-chlorophenyl)methyl]indazole-3-carboxylic acid

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

InChI

InChI=1S/C15H11ClN2O2/c16-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(17-18)15(19)20/h1-8H,9H2,(H,19,20)

InChI Key

KVJTUQKSWFBPHG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NN2CC3=CC=C(C=C3)Cl)C(=O)O

Synonyms

1-p-chlorobenzyl-1H-indazole-3-carboxylic acid, 1-p-chlorobenzyl-1H-indazole-3-carboxylic acid, sodium salt, AF 1312-TS

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2CC3=CC=C(C=C3)Cl)C(=O)O

Antispermatogenic Activity:

1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid, also known as AF 1312/TS, belongs to a class of compounds called indazolcarboxylic acids that have been shown to exhibit antispermatogenic activity in research studies. This means they can interfere with sperm production. A study published in the journal "Reproduction" demonstrated that AF 1312/TS causes changes in the rat seminiferous epithelium, the tissue responsible for sperm production, within 24 hours of a single oral dose. Effects of 1-p-chlorobenzyl-1H-indazol-3-carboxylic acid (AF 1312/TS) on the fertility of rats in: Reproduction Volume 50 Issue 1 (1977):

1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C15H11ClN2O2C_{15}H_{11}ClN_{2}O_{2} and a molecular weight of approximately 286.72 g/mol. It features an indazole core, which is a bicyclic structure composed of a five-membered ring fused to a six-membered ring, substituted with a p-chlorobenzyl group and a carboxylic acid functional group at the 3-position. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of agents with specific biological activities.

, including:

  • Formation of Indazole Derivative: The initial step often involves the condensation of appropriate benzyl derivatives with hydrazine derivatives to form the indazole structure.
  • Carboxylation: The introduction of the carboxylic acid group can be achieved through various methods, including hydrolysis of corresponding esters or direct carboxylation reactions.
  • Substitution Reactions: The p-chlorobenzyl group can be introduced via electrophilic aromatic substitution, where chlorobenzene derivatives react with the indazole intermediate.

For example, one synthetic route involves the reaction of 1-p-chlorobenzyl-1H-indazole-3-carbonitrile with hydrogen peroxide in an alkaline medium to yield the carboxylic acid after hydrolysis .

1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid has been investigated for its biological properties, particularly its antispermatogenic activity. Studies indicate that this compound can affect spermatogenesis, potentially serving as a contraceptive agent. In animal models, it has shown efficacy in reducing sperm production without significant side effects . Additionally, its interactions with various biological pathways may suggest broader pharmacological applications.

The synthesis of 1-p-chlorobenzyl-1H-indazole-3-carboxylic acid can be approached through several methods:

  • Condensation Reactions: Utilizing hydrazine derivatives and appropriate aldehydes or ketones to form the indazole structure.
  • Hydrolysis and Carboxylation: Converting nitriles or esters into carboxylic acids through hydrolysis or direct carboxylation techniques.
  • Electrophilic Substitution: Introducing substituents onto the indazole ring via electrophilic aromatic substitution.

For instance, one method described involves heating p-chlorobenzyl compounds with hydrazine followed by treatment with carbon dioxide under pressure to afford the desired carboxylic acid .

The primary applications of 1-p-chlorobenzyl-1H-indazole-3-carboxylic acid are in medicinal chemistry and pharmacology. Its antispermatogenic properties suggest potential use in contraceptive formulations. Furthermore, its unique structure may allow for modifications that could lead to new therapeutic agents targeting various biological pathways.

Interaction studies involving 1-p-chlorobenzyl-1H-indazole-3-carboxylic acid have focused on its effects on reproductive health. Research indicates that it interacts with hormonal pathways involved in spermatogenesis, potentially inhibiting sperm production through mechanisms that may involve hormonal modulation . Further studies are needed to elucidate its full pharmacological profile and potential side effects.

Several compounds share structural similarities with 1-p-chlorobenzyl-1H-indazole-3-carboxylic acid. These include:

  • 1-p-Fluorobenzyl-1H-indazole-3-carboxylic acid
  • 1-m-Chlorobenzyl-1H-indazole-3-carboxylic acid
  • 1-p-Bromobenzyl-1H-indazole-3-carboxylic acid
  • Ethyl 1-p-chlorobenzyl-1H-indazole-3-carboxylate

Comparison Table

Compound NameUnique Features
1-p-Chlorobenzyl-1H-indazole-3-carboxylic acidAntispermatogenic activity
1-p-Fluorobenzyl-1H-indazole-3-carboxylic acidFluorine substituent may alter biological activity
1-m-Chlorobenzyl-1H-indazole-3-carboxylic acidDifferent position of chlorine affects reactivity
1-p-Bromobenzyl-1H-indazole-3-carboxylic acidBromine substituent may enhance lipophilicity
Ethyl 1-p-chlorobenzyl-1H-indazole-3-carboxylateEster form may exhibit different solubility

The uniqueness of 1-p-chlorobenzyl-1H-indazole-3-carboxylic acid lies in its specific biological activity as an antispermatogenic agent, which distinguishes it from other similar compounds that may not exhibit this property or may possess different pharmacological profiles.

1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid (CAS: 50264-86-3) is a heterocyclic compound featuring an indazole core fused with a benzene ring and substituted with a p-chlorobenzyl group and a carboxylic acid moiety at the 3-position. First synthesized in the late 20th century, its development emerged from broader investigations into indazole derivatives, which gained traction due to their structural versatility and pharmacological potential. Early patents, such as US3895026A, detailed synthetic routes for analogous 1-benzylindazole-3-carboxylic acids, laying the groundwork for subsequent exploration of halogenated variants like the p-chlorobenzyl derivative. The compound’s crystallographic characterization and purity specifications were later standardized by commercial suppliers, including Sigma-Aldrich and BLDpharm, facilitating its adoption in research.

Significance in Organic and Medicinal Chemistry

Indazole derivatives are pivotal in drug discovery due to their ability to modulate biological targets. 1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid exemplifies this trend, serving as a scaffold for designing kinase inhibitors, anticancer agents, and anti-inflammatory compounds. Its structural features—a planar indazole ring, electron-withdrawing chlorine atom, and carboxylic acid group—enable diverse interactions with enzymes and receptors. For instance, the compound’s antispermatogenic activity, reported in rodent models, highlights its potential in reproductive health applications. Additionally, its role in inhibiting human neutrophil elastase (HNE) underscores relevance in inflammation and cancer metastasis.

Research Objectives and Scope

This review synthesizes advances in the synthesis, structural analysis, and biological evaluation of 1-p-chlorobenzyl-1H-indazole-3-carboxylic acid. Emphasis is placed on:

  • Optimization of synthetic protocols for scalability and yield.
  • Mechanistic insights into its pharmacological activities.
  • Structure-activity relationship (SAR) studies to enhance target specificity.

XLogP3

3.7

Related CAS

58586-26-8 (hydrochloride salt)

Other CAS

50264-86-3

Wikipedia

1-[(4-chlorophenyl)methyl]-3-indazolecarboxylic acid

Dates

Last modified: 08-15-2023

Morphological and biochemical modifications of rat germ cell mitochondria induced by new antispermatogenic compounds: studies in vivo and in vitro

A Floridi, C DeMartino, M L Marcante, C Apollonj, P Scorza Barcellona, B Silvestrini
PMID: 7308411   DOI: 10.1016/0014-4800(81)90015-0

Abstract




The embryotoxicity of a new class of antispermatogenic agents: the 3-indazole-carboxylic acids

P Scorza Barcellona, A Campana, B Silvestrini, C De Martino
PMID: 6954899   DOI: 10.1007/978-3-642-68511-8_35

Abstract

The effects of two antispermatogenic 3-indazole-carboxylic acids on pregnancy in the rat have been studied. AF 1312/TS (1-(4-chlorobenzyl)-1H-indazole-3-carboxylic acid) when administered from day 6 to day 15 of pregnancy produced embryolethality with an LD50 of 145 mg/kg. The more potent antispermatogenic lonidamine was 7.25 times more effective, with an LD50 of 20 mg/kg. No significant teratogenicity was exerted by AF 1312/TS, whilst lonidamine was slightly effective only at embryolethal doses. The latter was also effective after a single administration on day 9, with an embryonal LD50 of 25 mg/kg, whereas the teratogenic effect was greatest on day 10. The similarity of the embryonal LD50 after single or repeated administrations suggests an interference with a specific epigenetic crisis.


Basic and applied research in the study of indazole carboxylic acids

B Silvestrini
PMID: 6793319   DOI: 10.1159/000238040

Abstract




High-performance liquid chromatography of lonidamine in human plasma and urine

R Leclaire, J G Besner, P Band, S Mailhot, P Gervais, A De Sanctis, M Deschamps, L Liverani
PMID: 6643634   DOI: 10.1016/s0378-4347(00)84871-9

Abstract




Effect of 1-p-chlorobenzyl-1H-indazol-3-carboxylic acid (AF 1312/Ts) on the sex organs of the male laboratory mouse

S K Singh, C J Dominic
PMID: 2412861   DOI: 10.1055/s-0029-1210453

Abstract

Oral administration (500 mg/kg body weight/day, for 28 days) of 1-p-chlorobenzyl-1H-indazol-3-carboxylic acid (AF 1312/TS) induced suppression of spermatogenesis without adversely affecting the Leydig cells. The seminiferous tubules were almost depopulated and contained only Sertoli cells and spermatogonia. The drug also induced significant decrease in the levels of testicular RNA and protein; DNA level, however, remained unaltered. Regressive histological changes were also noted in the epididymides of drug-treated mice. Cauda epididymidal spermatozoa from drug-treated mice were immotile and fragmented. AF 1312/TS caused no alteration in the level of fructose in the seminal vesicle. The drug-induced alterations were reversible, and 56 days after drug withdrawal the reproductive organs returned to their pretreatment state. The results suggest that AF 1312/TS selectively suppresses spermatogenesis without interfering with the endocrine functions of the testis.


Explore Compound Types